

Spectroscopic Characterization of 2-Methyl-4-morpholin-4-ylaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-4-morpholin-4-ylaniline

Cat. No.: B1592452

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This guide provides a comprehensive overview of the spectroscopic characterization of **2-Methyl-4-morpholin-4-ylaniline** (CAS No: 581-00-0), a substituted aniline of interest in pharmaceutical and chemical research. As direct spectral data for this specific molecule is not readily available in public databases, this document leverages established spectroscopic principles and data from the closely related analogue, 4-morpholinoaniline, to provide a detailed, predictive analysis. This approach, rooted in fundamental scientific principles, offers researchers a robust framework for the identification and characterization of this compound.

Molecular Structure and its Spectroscopic Implications

2-Methyl-4-morpholin-4-ylaniline possesses a unique combination of a substituted aromatic ring and a saturated heterocyclic morpholine moiety. This structure gives rise to a distinct spectroscopic fingerprint, which we will explore through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the interplay of these structural features is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For **2-Methyl-4-morpholin-4-ylaniline**, both ^1H and ^{13}C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ^1H NMR Spectrum

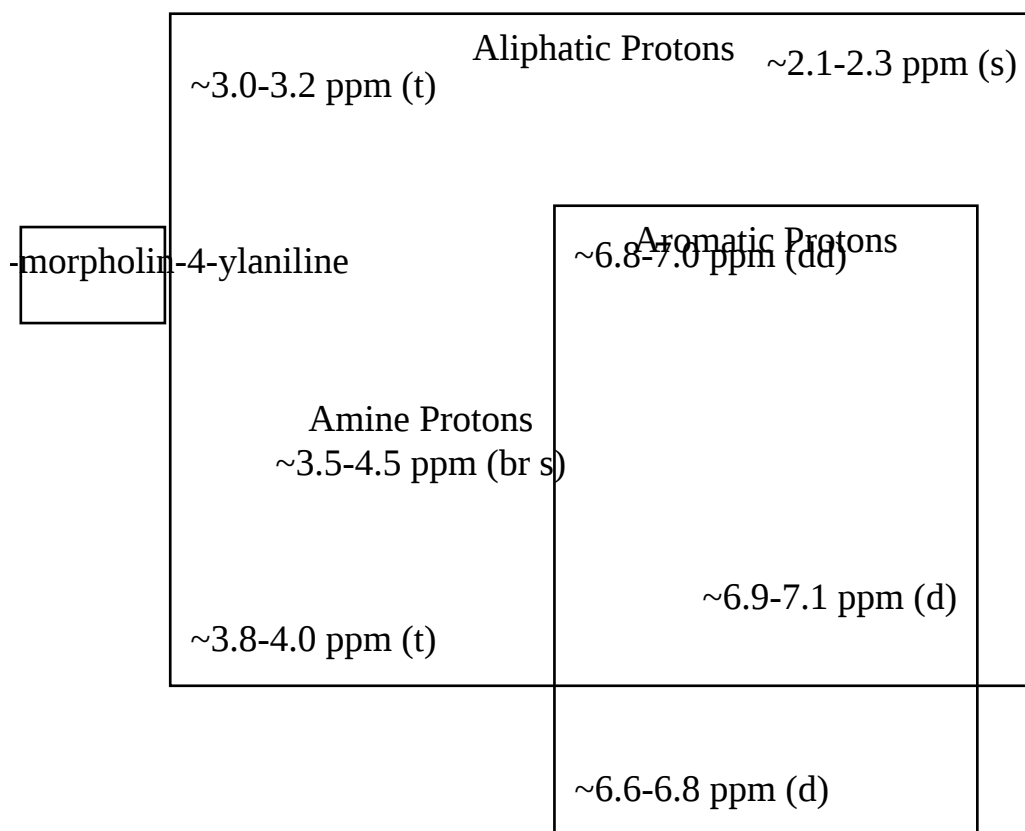
The ^1H NMR spectrum of **2-Methyl-4-morpholin-4-ylaniline** is expected to exhibit distinct signals for the aromatic protons, the morpholine protons, the methyl protons, and the amine protons. The predicted chemical shifts are based on the known spectrum of 4-morpholinoaniline and the anticipated electronic effects of the additional methyl group.^{[1][2]}

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
Aromatic H (ortho to -NH ₂)	~6.6-6.8	d	1H	The ortho- and meta- couplings will result in a doublet.
Aromatic H (meta to -NH ₂)	~6.8-7.0	dd	1H	Will show coupling to both ortho protons.
Aromatic H (ortho to -CH ₃)	~6.9-7.1	d	1H	The electron-donating methyl group will slightly shield this proton.
Morpholine H (N-CH ₂)	~3.0-3.2	t	4H	Triplet due to coupling with adjacent O-CH ₂ protons.
Morpholine H (O-CH ₂)	~3.8-4.0	t	4H	Triplet due to coupling with adjacent N-CH ₂ protons.
Methyl H (-CH ₃)	~2.1-2.3	s	3H	A singlet as there are no adjacent protons.
Amine H (-NH ₂)	~3.5-4.5	br s	2H	Broad singlet, chemical shift can vary with concentration and solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-4-morpholin-4-ylaniline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.
- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Visualization of Predicted ¹H NMR Assignments:



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Caption: Predicted ¹H NMR chemical shift assignments for **2-Methyl-4-morpholin-4-ylaniline**.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the known spectrum of 4-morpholinoaniline and the expected substituent effects of the methyl group.^{[1][3]}

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Aromatic C (C-NH ₂)	~145-148	Quaternary carbon, deshielded by the nitrogen.
Aromatic C (C-N(morpholine))	~140-143	Quaternary carbon, deshielded by the nitrogen.
Aromatic C (C-CH ₃)	~128-132	Quaternary carbon.
Aromatic C (CH)	~115-125	Aromatic methine carbons.
Morpholine C (N-CH ₂)	~48-52	
Morpholine C (O-CH ₂)	~65-69	Deshielded by the oxygen atom.
Methyl C (-CH ₃)	~17-20	

Experimental Protocol for ¹³C NMR Spectroscopy:

- **Sample Preparation:** Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
- **Instrumentation:** Acquire the spectrum on the same NMR spectrometer.
- **Acquisition Parameters:**
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
- **Data Processing:** Process the data using a Fourier transform and phase correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Methyl-4-morpholin-4-ylaniline** is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the aromatic C-H and C=C bonds, and the C-O bond of the morpholine ring.^{[1][4]} While a specific spectrum for the target molecule is noted to be available from commercial suppliers, the data is not publicly accessible.^{[5][6][7][8][9]}

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity
N-H Stretch (primary amine)	3300-3500	Medium (two bands)
Aromatic C-H Stretch	3000-3100	Medium to Weak
Aliphatic C-H Stretch	2800-3000	Medium
C=C Aromatic Stretch	1500-1600	Medium to Strong
N-H Bend (primary amine)	1580-1650	Medium
C-N Stretch (aromatic amine)	1250-1360	Strong
C-O-C Stretch (ether)	1070-1150	Strong

Experimental Protocol for IR Spectroscopy:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan the mid-infrared region (typically 4000-400 cm⁻¹).

- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. The electron ionization (EI) mass spectrum of **2-Methyl-4-morpholin-4-ylaniline** is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of **2-Methyl-4-morpholin-4-ylaniline** is 192.26 g/mol .[5]

Predicted Fragmentation Pattern:

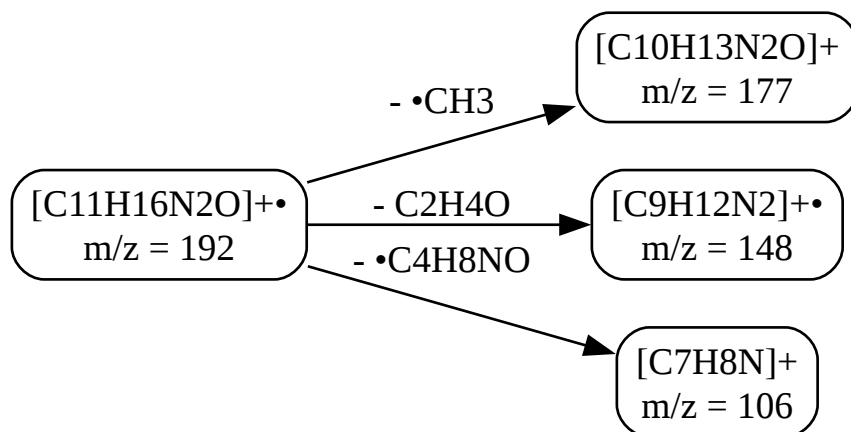
The fragmentation of N-aryl morpholines is often initiated by cleavage of the bonds adjacent to the nitrogen atoms. For **2-Methyl-4-morpholin-4-ylaniline**, the following key fragments are anticipated:

- Molecular Ion (M^{+}): $m/z = 192$
- $[M - CH_3]^{+}$: $m/z = 177$ (loss of the methyl group)
- $[M - C_2H_4O]^{+}$: $m/z = 148$ (loss of ethylene oxide from the morpholine ring)
- $[M - C_4H_8NO]^{+}$: $m/z = 106$ (cleavage of the morpholine ring)

Experimental Protocol for Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Visualization of Predicted Mass Spectrometry Fragmentation:



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